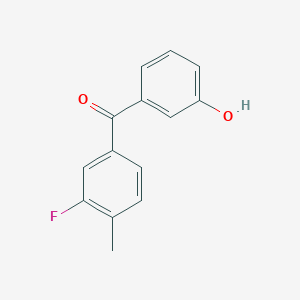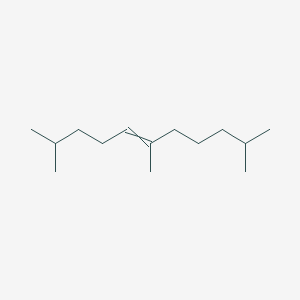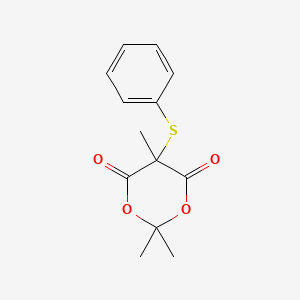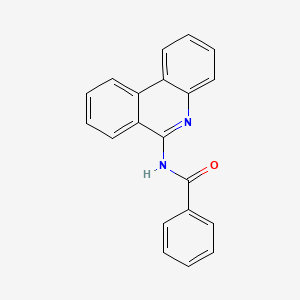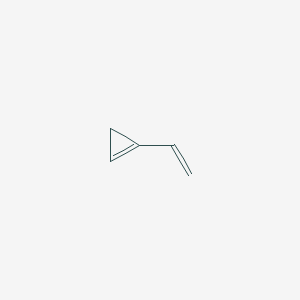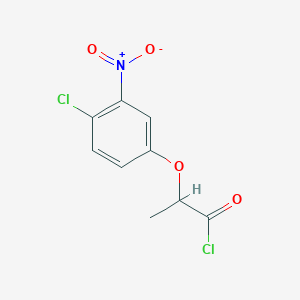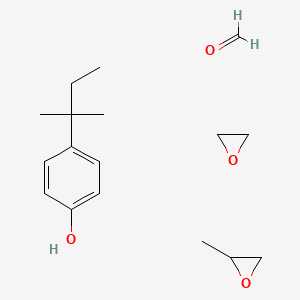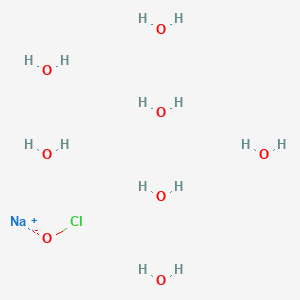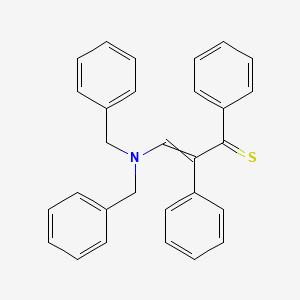
3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione is an organic compound characterized by its unique structure, which includes a dibenzylamino group, two phenyl groups, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione typically involves the reaction of dibenzylamine with appropriate precursors under controlled conditions. One common method involves the use of benzyl bromide and phenylalanine derivatives, followed by a series of reactions including condensation and cyclization . The reaction conditions often require the use of solvents like diethyl ether and catalysts such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione involves its interaction with specific molecular targets. It acts by binding to receptors or enzymes, thereby modulating their activity. For example, in the context of neuromuscular blocking agents, it may act as an agonist or antagonist at nicotinic receptors, affecting muscle contraction . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- Dibenzylamino-1-methylcyclohexanol
- Dibenzylamino-1-trifluoromethylcyclohexanol
- 4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid
Comparison: 3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. While other dibenzylamino derivatives may share some structural features, the presence of the thione group in this compound allows for unique interactions and applications .
Properties
CAS No. |
63168-04-7 |
|---|---|
Molecular Formula |
C29H25NS |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
3-(dibenzylamino)-1,2-diphenylprop-2-ene-1-thione |
InChI |
InChI=1S/C29H25NS/c31-29(27-19-11-4-12-20-27)28(26-17-9-3-10-18-26)23-30(21-24-13-5-1-6-14-24)22-25-15-7-2-8-16-25/h1-20,23H,21-22H2 |
InChI Key |
CLKSWKMGQQMRMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=C(C3=CC=CC=C3)C(=S)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


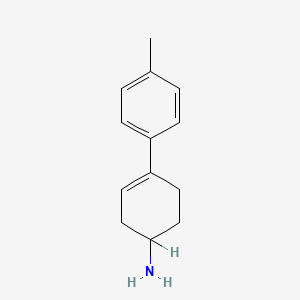
![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)


![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
